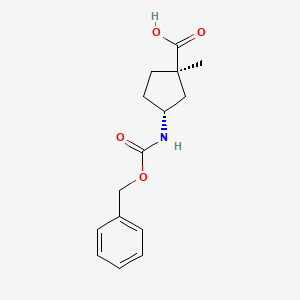
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyloxycarbonylamino group: This step often involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group.
Functionalization of the cyclopentane ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems for efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can lead to the formation of ketones or aldehydes.
Applications De Recherche Scientifique
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex molecules and materials.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-Amino-1-methyl-cyclopentanecarboxylic acid: Lacks the benzyloxycarbonyl group.
(1R,3R)-3-(Methoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The presence of the benzyloxycarbonyl group in (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid provides unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(1R,3R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12-,15-/m1/s1 |
Clé InChI |
ZRHMRTBVOZMPOT-IUODEOHRSA-N |
SMILES isomérique |
C[C@]1(CC[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



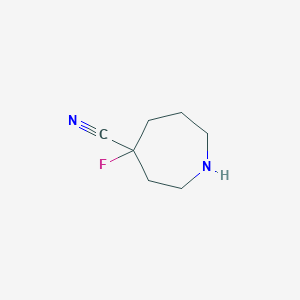
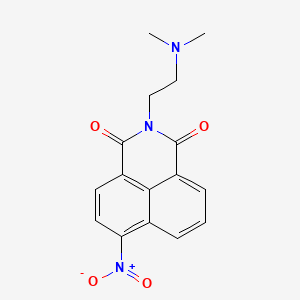
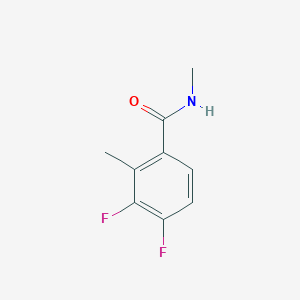

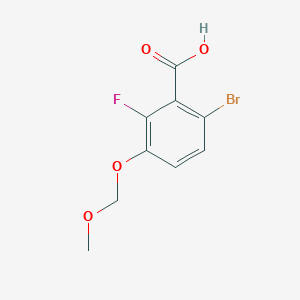
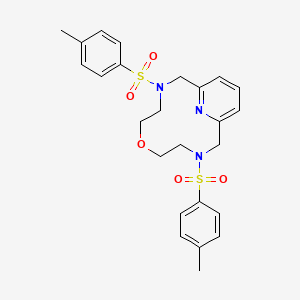
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

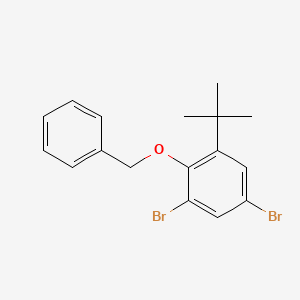
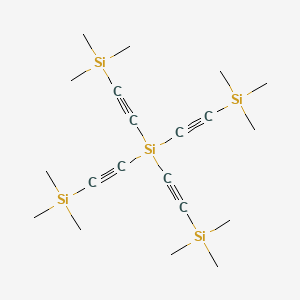
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)


